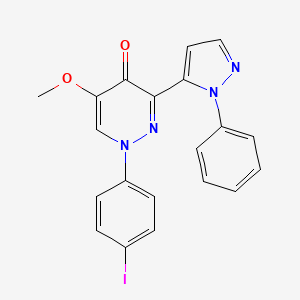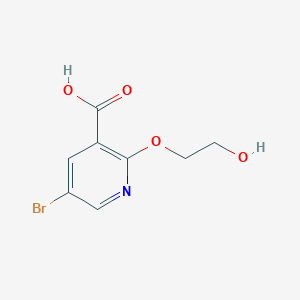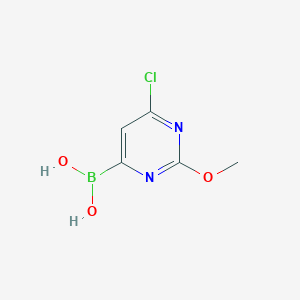
(4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.2926 g/mol . This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a phenyl group through an oxoacetic acid ethyl ester linkage. The presence of the morpholine ring makes this compound interesting due to its potential biological activity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester typically involves the reaction of 4-morpholinophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
(4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simple analog with a similar ring structure but lacking the phenyl and ester groups.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different substituents.
Oxoacetic acid esters: Compounds with similar ester linkages but different substituents on the aromatic ring.
Uniqueness
(4-Morpholin-4-ylphenyl)oxoacetic acid ethyl ester is unique due to the combination of the morpholine ring and the phenylacetic acid ester linkage. This combination imparts specific chemical and biological properties that are not found in simpler analogs. The presence of the morpholine ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl 2-(4-morpholin-4-ylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(17)13(16)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3 |
Clé InChI |
ADRNKZSIHNJYOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CC=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)

![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)

